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Compound of Interest

Phenylacetaldehyde dimethyl!
Compound Name:
acetal

Cat. No.: B086100

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenylacetaldehyde
Dimethyl Acetal (PADMA), a versatile aromatic compound with significant applications in the
fragrance, flavor, and pharmaceutical industries. This document details its chemical structure,
physicochemical properties, synthesis methodologies, and spectroscopic profile, offering
valuable insights for professionals in research and development.

Chemical Structure and Identification

Phenylacetaldehyde dimethyl acetal, systematically named (2,2-dimethoxyethyl)benzene, is
the dimethyl acetal of phenylacetaldehyde. The acetal functional group imparts greater stability
compared to the corresponding aldehyde, preventing oxidation and polymerization.

Click to download full resolution via product page

Table 1: Compound Identification
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Identifier Value

IUPAC Name (2,2-Dimethoxyethyl)benzene
Synonyms PADMA, 1,1-Dimethoxy-2-phenylethane
CAS Number 101-48-4[1]

Molecular Formula

C10H1402[1][2]

Molecular Weight 166.22 g/mol [1][2]

inChl 1S/C10H1402/c1-11-10(12-2)8-9-6-4-3-5-7-
9/h3-7,10H,8H2,1-2H3[3]

InChlKey WNJISKZBEWNVKGU-UHFFFAOY SA-N[3]

SMILES COC(Cclcceecl)OC]3]

Physicochemical Properties

PADMA is a colorless to pale yellow liquid with a characteristic strong, green, floral odor

reminiscent of hyacinth and rose petals.[4] It is more stable than its aldehyde precursor,

phenylacetaldehyde.[4]

Table 2: Physicochemical Data

Property Value

Appearance Colorless to pale yellow liquid[2][4]
Odor Strong, green, floral[4]

Boiling Point 219-221 °C at 754 mmHQg[3][4]
Density 1.004 g/mL at 25 °C[3][4]

Refractive Index (n20/D)

1.492 - 1.495[2]3]

Flash Point

89 °C (closed cup)[3]

Solubility

Insoluble in water; soluble in organic solvents

like ethanol and ether.
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Experimental Protocols
Synthesis of Phenylacetaldehyde Dimethyl Acetal

Two common methods for the synthesis of phenylacetaldehyde dimethyl acetal are detailed

below.
Method 1: Acid-Catalyzed Acetalization of Phenylacetaldehyde

This is a traditional and widely used method for forming acetals.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b086100?utm_src=pdf-body
https://www.benchchem.com/product/b086100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mix Phenylacetaldehyde,
Methanol, and Acid Catalyst

Reflux the Mixture

Aqueous Workup
(Neutralization and Extraction)

Dry Organic Layer
@tion by Dis@
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Protocol:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine phenylacetaldehyde, an excess of methanol (typically 2-3 equivalents), and
a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
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e Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress
can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to
confirm the disappearance of the starting aldehyde.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable
organic solvent, such as diethyl ether or dichloromethane.

e Drying and Concentration: Wash the combined organic layers with brine, dry over an
anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate the
solvent using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation to obtain pure
phenylacetaldehyde dimethyl acetal.

Method 2: Two-Step Synthesis from Styrene Oxide

This method involves the initial isomerization of styrene oxide to phenylacetaldehyde, followed
by in-situ acetalization.
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Isomerization of Styrene Oxide
to Phenylacetaldehyde

In-situ Acetalization
with Methanol

Aqueous Workup and
Phase Separation

Analysis of Organic Layer
(GC, NMR)
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Protocol:

 |somerization: In a suitable solvent (e.g., benzene), dissolve styrene oxide. Add a catalyst,
such as allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate, and stir the mixture at
a moderately elevated temperature (e.g., 50 °C) for a short period (e.g., 10 minutes).
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o Acetalization: To the reaction mixture containing the newly formed phenylacetaldehyde, add
methanol and continue stirring at the same temperature for a longer duration (e.g., 30
minutes).

o Work-up: Add a dilute aqueous solution of sodium carbonate to the reaction mixture and

separate the organic layer.

e Analysis: The organic layer, containing the phenylacetaldehyde dimethyl acetal, can be
analyzed by gas chromatography and nuclear magnetic resonance spectroscopy to confirm
the quantitative formation of the product.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of
phenylacetaldehyde dimethyl acetal.

Table 3: *H NMR Spectroscopic Data

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

Aromatic protons
~7.20-7.35 m 5H

(CeH5s)

Methine proton (-
~4.50 t 1H

CH(OCHS3)2)

Methoxy protons (-
~3.30 s 6H yP (

OCHs3)

Methylene protons (-
~2.90 d 2H Y P (

CH2-)

Table 4: 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~138 Quaternary aromatic carbon
~129 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~104 Acetal carbon (-CH(OCHs3)2)
~54 Methoxy carbons (-OCHs)
~41 Methylene carbon (-CHz-)

Table 5: FTIR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
~3080-3030 m Aromatic C-H stretch
~2950-2850 s Aliphatic C-H stretch
~1600, 1495, 1450 m Aromatic C=C stretch

~1120, 1060

C-O stretch (acetal)

~750, 700

Aromatic C-H bend

(monosubstituted)

Table 6: Mass Spectrometry Data (Electron lonization)

mlz Relative Intensity Proposed Fragment

166 Low [M]* (Molecular lon)

135 Moderate [M - OCHs]*

91 High [C7H7]* (Tropylium ion)

75 Very High [CH(OCH:s)2]*
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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